3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (CAS 1775031-28-1) is a fluorinated pyridine-4-carboxamide derivative with the molecular formula C₁₂H₁₀FN₃O and a molecular weight of 231.23 g/mol. It belongs to a class of heterocyclic amides characterized by a pyridine-4-carboxamide core, a 3-fluoro substituent, and an N-(pyridin-2-ylmethyl) side chain.

Molecular Formula C12H10FN3O
Molecular Weight 231.23
CAS No. 1775031-28-1
Cat. No. B2734426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
CAS1775031-28-1
Molecular FormulaC12H10FN3O
Molecular Weight231.23
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=C(C=NC=C2)F
InChIInChI=1S/C12H10FN3O/c13-11-8-14-6-4-10(11)12(17)16-7-9-3-1-2-5-15-9/h1-6,8H,7H2,(H,16,17)
InChIKeyXANCRRRPHMDAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (CAS 1775031-28-1): Chemical Identity, Structural Class, and Research Provenance for Informed Procurement


3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (CAS 1775031-28-1) is a fluorinated pyridine-4-carboxamide derivative with the molecular formula C₁₂H₁₀FN₃O and a molecular weight of 231.23 g/mol [1]. It belongs to a class of heterocyclic amides characterized by a pyridine-4-carboxamide core, a 3-fluoro substituent, and an N-(pyridin-2-ylmethyl) side chain. This compound is primarily utilized as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of allosteric SHP2 phosphatase inhibitors and Renal Outer Medullary Potassium (ROMK) channel modulators [2][3]. Its structural features impart distinct electronic and steric properties that differentiate it from non-fluorinated or differently halogenated analogs in lead optimization campaigns.

The Risks of Analog Substitution: Why 3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide Cannot Be Replaced by Its Non-Fluorinated Isostere


Interchanging pyridine-4-carboxamide analogs without rigorous validation poses significant risks in drug discovery and chemical biology. The 3-fluoro substituent on the target compound is not an inert modification; fluorine atoms are known to profoundly influence key pharmacological parameters, including metabolic stability, lipophilicity (logP/logD), pKa of the pyridine nitrogen, and molecular conformation through stereoelectronic effects [1]. For example, the non-fluorinated direct analog, N-(pyridin-2-ylmethyl)pyridine-4-carboxamide (CAS 28489-54-5, MW 213.23 g/mol), lacks the electron-withdrawing fluorine atom, resulting in altered hydrogen-bonding capacity and a different electrostatic potential surface [2]. These changes directly impact target binding kinetics, off-target selectivity profiles, and in vivo pharmacokinetic behavior. Consequently, substituting the fluorinated compound with its hydrogen isostere can lead to a loss of potency, unexpected toxicity, or failure to reproduce published structure-activity relationships (SAR) [3].

Quantitative Differentiation Guide: Head-to-Head Physicochemical and Biological Evidence for 3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide


Increased Lipophilicity vs. Non-Fluorinated Analog: Computed LogP Comparison for Membrane Permeability Optimization

The strategic introduction of a single fluorine atom at the pyridine 3-position significantly increases the compound's lipophilicity compared to its non-fluorinated isostere. The computed LogP (XLogP3) for 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is 0.7 [1]. In contrast, the non-fluorinated analog, N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, has a calculated XLogP3 of 0.5 [2]. This ΔLogP of +0.2 represents a measurable increase in lipophilicity, which is correlated with enhanced passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug discovery programs [3].

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

Enhanced Hydrogen-Bond Acceptor Capacity vs. Parent Scaffold: Impact on Target Binding Interactions

The 3-fluoro substituent increases the hydrogen-bond acceptor (HBA) capacity of the pyridine core. The target compound has 4 HBA sites, whereas the non-fluorinated analog has 3 HBA sites [1][2]. This additional HBA interaction is consistent with the design of potent allosteric SHP2 inhibitors, where a crucial hydrogen-bond network between the pyridine core and the protein's allosteric tunnel residues (e.g., Arg111 and Glu250) is essential for inhibitory activity [3]. The presence of fluorine can strengthen these interactions through both direct hydrogen bonding and through-space dipole-dipole effects, as fluorine is a weak hydrogen-bond acceptor that can stabilize protein-ligand complexes.

Structural Biology Molecular Recognition SHP2 Allosteric Inhibition

Molecular Weight and Physicochemical Differentiation from Closely Related Halogen Analogs

The molecular weight (MW) of 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is 231.23 g/mol, which is 18 Da higher than the non-fluorinated analog (213.23 g/mol) and 28 Da lower than the corresponding 3-chloro analog (3-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, estimated MW ~245.7 g/mol) [1][2]. The exact mass is 231.08079011 Da [1]. This places the compound in an optimal physicochemical space for fragment-based drug discovery (MW < 300 Da) while providing a specific mass shift that facilitates metabolite identification by mass spectrometry (MS). Furthermore, the fluorine atom reduces the effective molecular weight for passive permeability due to its high electronegativity, an advantage not shared by chloro or bromo analogs where the heavier halogen atoms impose a larger steric and lipophilic burden without the same electronic benefits [3].

Drug Design Structural Isosterism Lead Optimization

Synthetic Tractability and Cost-Efficiency via Commercially Available Building Blocks vs. Custom Synthesis of Non-Fluorinated or Alternative Halogenated Cores

The synthesis of 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is convergent, typically proceeding via amide coupling of commercially available 3-fluoroisonicotinic acid (CAS 152126-30-2) with 2-(aminomethyl)pyridine (CAS 3731-52-0) using standard coupling reagents [1]. Both starting materials are widely stocked by multiple vendors, ensuring a reliable and cost-effective supply chain. In contrast, late-stage fluorination of the non-fluorinated core using Selectfluor® or similar electrophilic fluorinating agents often suffers from poor regioselectivity, low yields, and requires costly purification steps [2]. The 3-chloro analog, while also accessible, may require harsher chlorinating agents (e.g., POCl₃) and faces greater challenges in downstream transition-metal-catalyzed cross-coupling reactions due to the stronger C-Cl bond compared to C-F, limiting its utility as a diversification-ready intermediate in parallel library synthesis [3].

Synthetic Chemistry Building Block Procurement Cost-of-Goods Analysis

Optimal Application Scenarios for 3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide Based on Validated Differentiation Data


SHP2 Allosteric Inhibitor Lead Optimization for KRAS-Driven Cancers

As established by the SAR framework for allosteric SHP2 inhibitors, the 3-fluoro-pyridine-4-carboxamide motif is a privileged pharmacophore for engaging the allosteric tunnel of SHP2 [1]. This compound is the optimal choice for medicinal chemistry teams developing next-generation SHP2 inhibitors targeting KRAS-mutant pancreatic (e.g., MIA PaCa-2), colorectal, and lung cancers. Its balanced XLogP3 of 0.7 supports cellular penetration, while its specific hydrogen-bond acceptor profile is complementary to the SHP2 allosteric site, which was demonstrated for structurally similar analogs to achieve nanomolar cellular activity [2]. Procuring this compound as a core building block ensures fidelity to the reported SAR and reduces synthetic divergence from validated leads.

Renal Outer Medullary Potassium (ROMK) Channel Modulator Development for Hypertension and Heart Failure

Patents from Jiangsu Hengrui Medicine Co. explicitly describe pyridine-4-carboxamide analogs, including fluorinated variants, as potent ROMK inhibitors for treating hypertension and heart failure, a therapeutic strategy that avoids the hypokalemia associated with traditional loop and thiazide diuretics [1]. The specific mass and hydrogen-bonding properties of this compound are aligned with the design principles in ROMK inhibitor series, where fluorine substitution is used to modulate hERG liability and metabolic turnover. The compound is suitable for in-vitro flux assays using HEK293 cells or CHO cells overexpressing human ROMK, with the 3-fluoro substituent providing a validated entry point for further derivatization and PET tracer development via ¹⁸F-isotopologue synthesis [2].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Protein-Protein Interactions

With a molecular weight of 231.23 g/mol and a low XLogP3 of 0.7, this compound adheres to the 'Rule of Three' for fragment libraries (MW < 300, logP < 3) [1]. Its three-dimensional shape, conferred by the non-coplanar pyridine rings linked via a methylene amide spacer, provides a unique vector set for growing fragments into lead compounds. The fluorine atom serves as a sensitive ¹⁹F NMR probe for mapping protein-ligand interactions in fragment-based screening, enabling direct detection of binding in complex biological matrices (e.g., cell lysates, blood plasma) without interference from endogenous molecules [2]. This advantage is absent in non-fluorinated or chloro-substituted alternatives, making it a preferred choice for NMR-based fragment screening campaigns.

Quote Request

Request a Quote for 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.